molecular formula C29H41BN4O10S2 B606474 Carbavance CAS No. 2031124-72-6

Carbavance

Katalognummer B606474
CAS-Nummer: 2031124-72-6
Molekulargewicht: 680.59
InChI-Schlüssel: SDJYWZHQLNEXKV-SSHSFQATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbavance, also known as Meropenem-vaborbactam (Vabomere), is a combination of carbapenem (meropenem) and beta-lactamase inhibitor (vaborbactam). It interferes with bacterial cell wall synthesis in susceptible pathogens through interference with penicillin binding proteins . It was FDA-Approved on August 29th, 2017 for complicated urinary tract infection including pyelonephritis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound depend on its molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results .

Wissenschaftliche Forschungsanwendungen

  • Neonates and Children : A review by Unni (2020) highlights the need for more studies of newer antibiotics, including Carbavance, in neonates and children. Despite a paucity of data in the pediatric domain, this compound is noted for its current use in pediatric clinical trials.

  • Clinical Research Innovation : The paper by Chandler & Shapiro (2016) discusses the impact of crowdsourcing on the speed and scale at which scientific research, including clinical studies, can be conducted. This may be relevant for innovative approaches to studying this compound's effectiveness.

  • Biapenem and RPX7009 Combination : Livermore and Mushtaq (2013) explored the in vitro activity of the combination of biapenem (RPX2003) and the β-lactamase inhibitor RPX7009 against carbapenem-resistant Enterobacteriaceae. This study is significant as this compound (Biapenem/RPX7009) overcame most resistance due to KPC and other class A carbapenemases. For details, refer to the paper: Livermore & Mushtaq (2013).

  • Carbapenemase-Producing Enterobacteriaceae Detection : Boutal et al. (2018) developed and validated a lateral flow immunoassay (Carba5) for detecting carbapenemase-producing Enterobacteriaceae, which is crucial for identifying organisms resistant to antibiotics like this compound. More details can be found in Boutal et al. (2018).

Wirkmechanismus

Meropenem interferes with bacterial cell wall synthesis in susceptible pathogens through interference with penicillin binding proteins. Vaborbactam alone has no antimicrobial activity and is a novel cyclic boronic acid inhibitor of numerous class A and class C enzymes .

Safety and Hazards

Carbavance has been studied for safety, tolerability, and efficacy in treatment of subjects with selected serious infections, suspected or known to be due to carbapenem-resistant Enterobacteriaceae (CRE) .

Zukünftige Richtungen

Carbavance is being developed to treat serious gram-negative infections, such as complicated urinary tract infections (cUTIs), including infections caused by carbapenem-resistant bacteria . The results from ongoing clinical trials will determine its future directions .

Eigenschaften

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S.C12H16BNO5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+,11-,12-;8-,10-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYWZHQLNEXKV-SSHSFQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41BN4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2031124-72-6
Record name Meropenem mixture with vaborbactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2031124726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.